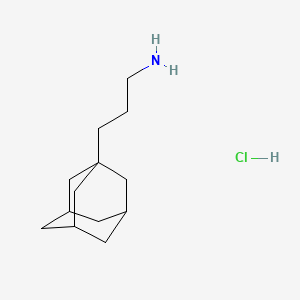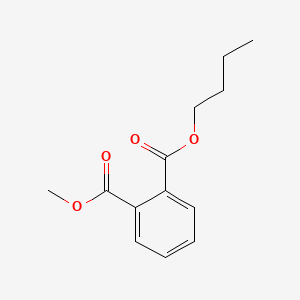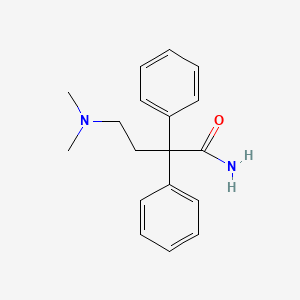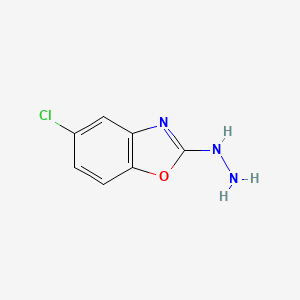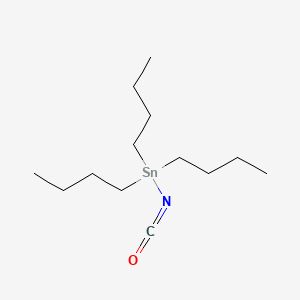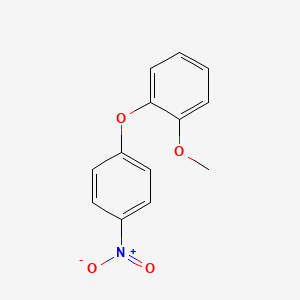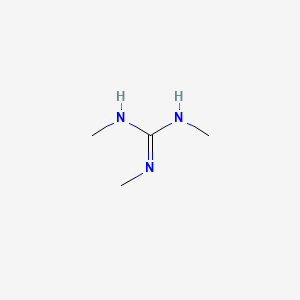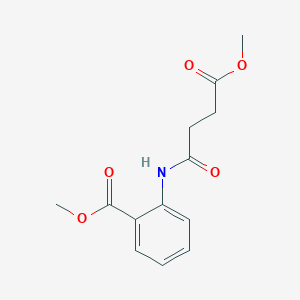
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Übersicht
Beschreibung
“Methyl 2-(4-methoxy-4-oxobutanamido)benzoate” is a chemical compound with the molecular formula C13H15NO5 . It has a molecular weight of 265.26 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-methoxy-4-oxobutanamido)benzoate” consists of a benzoate group, a methoxy group, and an oxobutanamido group . The presence of these functional groups can influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
“Methyl 2-(4-methoxy-4-oxobutanamido)benzoate” has a molecular weight of 265.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Photopolymerization Initiators
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has been explored for its application in the field of photopolymerization. It has been used to develop new photoinitiators that decompose under UV irradiation to generate corresponding alkyl and nitroxide radicals, significantly impacting the efficiency of photopolymerization processes. This application is crucial for advancements in materials science, offering a pathway to synthesize polymers with unique properties through controlled polymerization techniques (Guillaneuf et al., 2010).
Synthesis of Anilides
Research on the chemical reactivity of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has led to the synthesis of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This synthesis is significant for the development of novel organic compounds, potentially useful in various pharmaceutical applications. Such studies contribute to our understanding of the chemical behavior of benzoate derivatives under different conditions (Ukrainets et al., 2014).
Photophysical Properties
Investigations into the photophysical properties of derivatives of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate have highlighted their potential in luminescence applications. Studies have shown that the introduction of specific substituents can significantly enhance the quantum yield of luminescence, opening new avenues for the development of optical materials and sensors. This research provides a foundation for the design of novel luminescent materials with tailored properties for specific applications (Kim et al., 2021).
Anti-inflammatory Effects
The compound has been identified as having potential anti-inflammatory effects, particularly in the context of adipose tissue inflammation, which is a critical factor in the development of insulin resistance and diabetes mellitus type 2. Research has shown that specific derivatives of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate can suppress inflammatory responses, highlighting its potential therapeutic applications in treating diseases associated with chronic inflammation (Jung et al., 2016).
Renewable Chemical Production
Furthermore, derivatives of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate have been explored in the context of renewable chemical production. Research into the Diels–Alder and dehydrative aromatization reactions involving these compounds contributes to the development of sustainable pathways for producing biobased terephthalic acid precursors, crucial for the synthesis of environmentally friendly polyesters (Pacheco et al., 2015).
Eigenschaften
IUPAC Name |
methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRRRFDUYYTLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356621 | |
| Record name | Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |
CAS RN |
59868-50-7 | |
| Record name | Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



